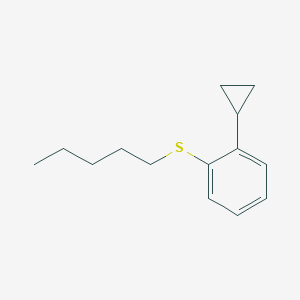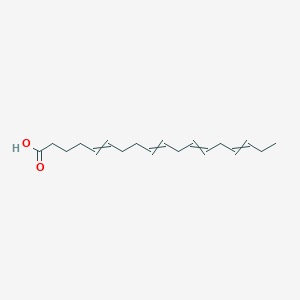
Octadeca-5,9,12,15-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-5,9,12,15-tetraenoic acid is a polyunsaturated fatty acid with the molecular formula C₁₈H₂₈O₂. This compound features an 18-carbon unbranched backbone with four double bonds located at positions 5, 9, 12, and 15. It is one of the isomers of octadecatetraenoic acid, which can exist in different structural and configurational forms depending on the position and configuration (cis or trans) of the double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadeca-5,9,12,15-tetraenoic acid can be synthesized through the enzymatic oxidation of octadeca-6,9,12-trienoic acid (gamma-linolenic acid) in the presence of specific enzymes. This process involves the stereospecific elimination of hydrogen atoms from specific carbon positions, resulting in the formation of the tetraenoic acid .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as certain vegetable oils and cyanobacteria. The extraction process may include steps like solvent extraction, purification, and concentration to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-5,9,12,15-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy acids and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the molecule can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.
Substitution: Halogens and other electrophiles can be used for substitution reactions at the double bond positions.
Major Products Formed
Oxidation: Hydroxy acids and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-5,9,12,15-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized oils and nutritional supplements.
Wirkmechanismus
The mechanism of action of octadeca-5,9,12,15-tetraenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the production of signaling molecules such as eicosanoids. The compound’s effects are mediated through its incorporation into cell membranes and subsequent impact on membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearidonic acid: An essential fatty acid with double bonds at positions 6, 9, 12, and 15.
Coniferonic acid: Found in Larix decidua, with double bonds at positions 5, 9, 12, and 15.
Uniqueness
Octadeca-5,9,12,15-tetraenoic acid is unique due to its specific double bond configuration and its presence in certain natural sources. Its distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
103882-06-0 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
octadeca-5,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
DNOBNGNBPVOMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



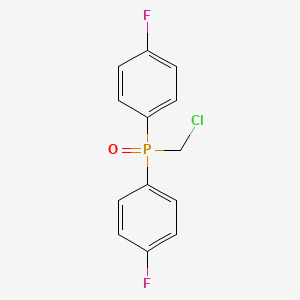
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
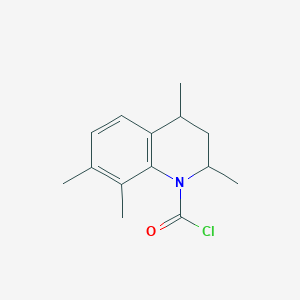

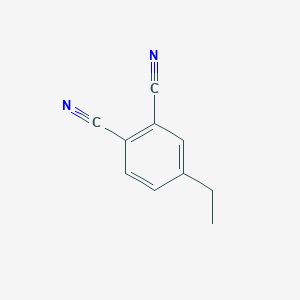
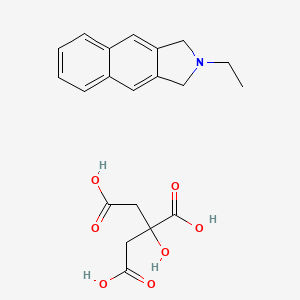
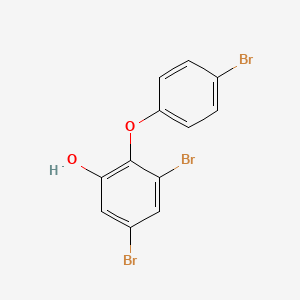
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
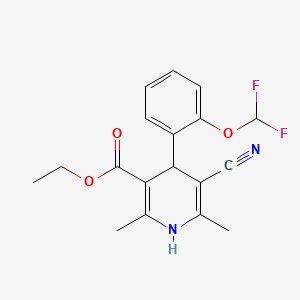
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
